1H-Indole, 1-methyl-2-(trifluoromethyl)- chemical properties and structure
1H-Indole, 1-methyl-2-(trifluoromethyl)- chemical properties and structure
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-methyl-2-(trifluoromethyl)-1H-indole .
Structural Dynamics, Synthesis, and Medicinal Chemistry Applications
Executive Summary
The incorporation of trifluoromethyl (
Chemical Structure & Physical Properties[1][2][3]
The core structure consists of a bicyclic indole framework methylated at the nitrogen (position 1) and substituted with a trifluoromethyl group at position 2.
2.1 Structural Identifiers
| Property | Detail |
| IUPAC Name | 1-methyl-2-(trifluoromethyl)-1H-indole |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 199.17 g/mol |
| CAS Registry Number | Referenced in literature (e.g., Hunt & Henegar, 1996); see related 51310-54-4 (NH parent) |
| Key Features | Electron-withdrawing |
2.2 Physicochemical Profile
The 2-
-
Lipophilicity (LogP): The
-methylation and 2- substitution synergistically increase lipophilicity. While unsubstituted indole has a LogP of ~2.14, the 1-methyl-2-(trifluoromethyl) derivative is estimated to have a LogP > 3.5, enhancing membrane permeability but potentially reducing aqueous solubility. -
Electronic Distribution: The
group pulls electron density from the pyrrole ring, making the C3 position less nucleophilic than in simple indoles, yet still the primary site for electrophilic aromatic substitution (EAS). -
Conformation: The steric bulk of the
group (Van der Waals radius similar to an isopropyl group) combined with the -methyl group creates a crowded environment at the C2-N1 interface, potentially twisting the substituents slightly out of plane or restricting rotation of adjacent groups in derivatives.
Synthesis Methodologies
The synthesis of 1-methyl-2-(trifluoromethyl)-1H-indole can be achieved through several robust pathways. The choice of method depends on the availability of precursors and the desired substitution pattern on the benzene ring.
3.1 Method A: Direct Cyclization (Hunt & Henegar Protocol)
This classical approach involves the reaction of
3.2 Method B: Radical Trifluoromethylation/Cyclization
Modern photoredox or transition-metal-catalyzed methods utilize 2-alkynylanilines. The radical trifluoromethylation of the alkyne followed by cyclization ensures regioselective placement of the
3.3 Method C: Methylation of 2-(Trifluoromethyl)indole
The parent compound, 2-(trifluoromethyl)-1H-indole, can be deprotonated with a strong base (e.g., NaH) and methylated with iodomethane (MeI). This is often the most convenient route for small-scale discovery chemistry.
Visualization of Synthesis Pathways:
Figure 1: Primary synthetic routes to the target scaffold.[1][2] The N-methylation route is preferred for late-stage diversification, while radical cyclization builds the core de novo.
Chemical Reactivity & Stability
4.1 Electrophilic Aromatic Substitution (EAS)
Despite the deactivating nature of the 2-
-
Halogenation: Reaction with NCS or NBS yields 3-chloro or 3-bromo derivatives.
-
Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C3, a versatile handle for further elaboration.[3]
4.2 Nucleophilic Attacks
The electron-deficient nature of the C2 position (due to the adjacent
4.3 Stability of the Trifluoromethyl Group
The C-F bond is one of the strongest in organic chemistry (
Reactivity Logic Map:
Figure 2: Reactivity profile highlighting the C3 position as the primary reactive site and the stabilizing role of the C2-CF3 group.
Medicinal Chemistry Applications
5.1 Bioisosterism and Sterics
The trifluoromethyl group is often used as a bioisostere for an isopropyl group or a chlorine atom. However, it occupies more space (Van der Waals volume
-
Steric Occlusion: The bulk at C2 can twist the indole ring relative to attached pharmacophores, locking active conformations.
-
Lipophilicity Modulation: The
group significantly boosts lipophilicity, which can improve blood-brain barrier (BBB) penetration for CNS targets.
5.2 Metabolic Stability
Indoles are prone to oxidation at the C2 and C3 positions.
-
Blocking C2: The
group effectively blocks metabolic oxidation at C2. -
Blocking N1: Methylation prevents glucuronidation at the nitrogen, a common clearance pathway for NH-indoles.
5.3 Case Studies / Drug Classes
While this specific core is a building block, 2-trifluoromethyl indoles appear in:
-
Cannabinoid Agonists: Synthetic cannabinoids often feature substituted indole cores where lipophilicity is key for receptor affinity (
). -
Kinase Inhibitors: The electron-deficient indole can serve as a hinge-binder mimic with altered hydrogen-bonding capability.
Experimental Protocol: Synthesis via N-Methylation
Objective: Synthesis of 1-methyl-2-(trifluoromethyl)-1H-indole from 2-(trifluoromethyl)-1H-indole.
Reagents:
-
2-(Trifluoromethyl)-1H-indole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)
-
Iodomethane (MeI, 1.5 equiv)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 2-(trifluoromethyl)-1H-indole in anhydrous DMF (
M concentration). -
Deprotonation: Cool the solution to
in an ice bath. Add NaH portion-wise. Evolution of hydrogen gas will be observed. Stir for 30 minutes at to ensure complete deprotonation (formation of the indolyl anion). -
Methylation: Add Iodomethane dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexanes/EtOAc). The product will have a higher
than the starting material. -
Workup: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate ( ).[4] Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Self-Validating Check:
-
1H NMR: Disappearance of the broad NH singlet (
8-10 ppm). Appearance of a sharp N-Me singlet ( 3.7-3.9 ppm). -
19F NMR: Single peak around
to ppm.
References
-
Hunt, D. A., & Henegar, K. E. (1996). "Expedient Preparations of 2-Trifluoromethylindole and Its N-Methyl Derivative." Heterocycles.
-
Ye, Y., et al. (2018).[3] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676-1679.
-
Purser, S., et al. (2008).[5][6] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
-
Lowe, G. (2007).[5][6] "Indole derivatives and their various biological activities." Journal of Heterocyclic Chemistry. (General Reference on Indole Activity).
Sources
- 1. N-[2-[2-aminoethyl-[2-[[2-[(5,11,17,23-tetratert-butyl-26,27,28-trihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl)oxy]acetyl]amino]ethyl]amino]ethyl]-2-[(5,11,17,23-tetratert-butyl-26,27,28-trihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl)oxy]acetamide - CAS号 792916-20-2 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
